molecular formula C25H22F6N4O4S B586081 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone CAS No. 1391052-41-7

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone

Cat. No.: B586081
CAS No.: 1391052-41-7
M. Wt: 588.525
InChI Key: LXJWSKYRBBWSED-UHFFFAOYSA-N
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Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

Lansoprazole sulfone is a chemical compound with the molecular formula C16H14F3N3O3S and a molecular weight of 385.36 grams per mole. The compound is registered under Chemical Abstracts Service number 131926-99-3 and is assigned the Unique Ingredient Identifier A62FAW18P1 by the United States Food and Drug Administration. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.

The compound exists as a white to off-white solid with a melting point of 207 degrees Celsius with decomposition. Its chemical structure features a benzimidazole ring system connected via a sulfonyl linkage to a methylsulfonyl group, which is further attached to a substituted pyridine ring containing both a methyl group and a trifluoroethoxy substituent. The presence of three fluorine atoms in the trifluoroethoxy group contributes significantly to the compound's molecular stability and distinctive chemical properties.

Property Value Source Reference
Molecular Formula C16H14F3N3O3S
Molecular Weight 385.36 g/mol
Chemical Abstracts Service Number 131926-99-3
Melting Point 207°C (decomposition)
Physical State White to Off-White Solid

Alternative nomenclature systems recognize this compound under several synonyms, including Lansoprazole European Pharmacopoeia Impurity B, Lansoprazole United States Pharmacopeia Related Compound A, and AG-1813. These designations reflect the compound's primary significance as a pharmaceutical reference standard used in quality control procedures for lansoprazole-containing formulations.

Structural Relationship to Lansoprazole and Proton Pump Inhibitors

Lansoprazole sulfone demonstrates a direct structural relationship to lansoprazole, the parent proton pump inhibitor compound from which it is derived through metabolic oxidation processes. The fundamental structural difference between lansoprazole and lansoprazole sulfone lies in the oxidation state of the sulfur atom within the molecule. While lansoprazole contains a sulfoxide functional group, lansoprazole sulfone features a sulfonyl group, representing a higher oxidation state achieved through the addition of an additional oxygen atom.

The parent compound lansoprazole belongs to the benzimidazole class of proton pump inhibitors, which are characterized by their substituted benzimidazole core structure linked to a pyridine ring system. These compounds function as prodrugs that become activated in acidic environments, allowing them to covalently bind to gastric hydrogen potassium adenosine triphosphatase enzymes. The structural framework shared between lansoprazole and its sulfone metabolite includes the 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl moiety, which is critical for the biological activity of proton pump inhibitors.

Research has demonstrated that lansoprazole undergoes hepatic metabolism primarily through cytochrome P450 enzymes, specifically cytochrome P450 3A4 and cytochrome P450 3A5, which catalyze the formation of lansoprazole sulfone alongside other metabolites such as 5-hydroxylansoprazole. The formation of lansoprazole sulfone appears to be catalyzed by a single, low-affinity enzyme with an apparent Michaelis constant of approximately 100 micromolar. This metabolic pathway represents a significant route for lansoprazole elimination, with the sulfone metabolite being one of the primary active metabolites present in plasma following lansoprazole administration.

Structural Component Lansoprazole Lansoprazole Sulfone
Molecular Formula C16H14F3N3O2S C16H14F3N3O3S
Molecular Weight 369.361 g/mol 385.361 g/mol
Sulfur Oxidation State Sulfoxide (S=O) Sulfonyl (SO2)
Benzimidazole Core Present Present
Trifluoroethoxy-pyridine Present Present

Significance in Pharmaceutical Chemistry Research

The significance of lansoprazole sulfone in pharmaceutical chemistry research extends across multiple domains, including drug metabolism studies, pharmaceutical quality control, and impurity profiling methodologies. As a major metabolite of lansoprazole, this compound serves as a critical biomarker for cytochrome P450 3A4 and cytochrome P450 3A5 enzymatic activity, making it valuable for pharmacokinetic research and drug interaction studies. Clinical pharmacokinetic investigations have demonstrated that lansoprazole sulfone reaches measurable plasma concentrations with a maximum concentration of approximately 66.6 nanograms per milliliter and a time to maximum concentration of 1.9 hours following lansoprazole administration.

Properties

IUPAC Name

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWSKYRBBWSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100598
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-41-7
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA5YX699TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinecarboxaldehyde.

    Formation of Intermediate: This intermediate is then reacted with a suitable sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfone group.

    Coupling Reaction: The sulfonylated intermediate is coupled with a benzimidazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, Lansoprazole.

    Medicine: Investigated for its potential therapeutic effects, especially in conditions where proton pump inhibitors are beneficial.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone is likely similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The trifluoroethoxy and sulfone groups may enhance its binding affinity or stability, potentially leading to improved efficacy or altered pharmacokinetics.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Lansoprazole Derivatives

Compound Oxidation State Chirality Pharmacological Activity Key Reference
Lansoprazole Sulfoxide (-SO-) Chiral Active (PPI)
Lansoprazole Sulfone Sulfonyl (-SO₂-) Achiral Inactive
Lansoprazole Sulfide Thioether (-S-) Achiral Inactive (Intermediate)
Dexlansoprazole Sulfoxide (-SO-) Chiral Enhanced PPI activity

Biological Activity

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone is a derivative of Lansoprazole, a proton pump inhibitor widely used for the treatment of gastric acid-related disorders. This compound exhibits unique biological activities that warrant detailed exploration, particularly in the context of its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C25H22F6N4O3S
  • Molecular Weight : 556.523 g/mol
  • CAS Number : 1083100-27-9
  • Density : 1.4 g/cm³
  • Boiling Point : 622.9 °C at 760 mmHg

The biological activity of this compound primarily involves inhibition of the H+/K+ ATPase enzyme in gastric parietal cells. This action reduces gastric acid secretion, thereby alleviating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Anticancer Activity

Recent studies have indicated that Lansoprazole derivatives may possess anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in specific cancer cell lines, leading to reduced tumor growth.

In Vitro Studies

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB 231) demonstrated that Lansoprazole derivatives exhibit significant antiproliferative effects. The results indicated:

  • MCF-7 Cells : EC50 values around 8 μM for Lansoprazole derivatives.
  • MDA-MB 231 Cells : Enhanced cytotoxicity with EC50 values as low as 3 μM for certain derivatives compared to standard treatments like cisplatin .
Cell LineCompoundEC50 (μM)Reference
MCF-7Lansoprazole Derivative8
MDA-MB 231Lansoprazole Derivative3

In Vivo Studies

Animal model studies have also been conducted to evaluate the efficacy of Lansoprazole derivatives in reducing tumor size and enhancing survival rates in various cancers. These studies highlight the compound's potential as a complementary therapy alongside conventional treatments.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed and exhibits a half-life conducive to once-daily dosing. Its metabolic pathway involves hepatic metabolism, primarily via cytochrome P450 enzymes.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits significant biological activity, it also presents some safety concerns:

  • Gastrointestinal Effects : Similar to other proton pump inhibitors, long-term use may lead to gastrointestinal disturbances.
  • Potential Drug Interactions : The compound may interact with other medications metabolized by CYP450 enzymes.

Q & A

Q. What are the established synthetic routes for N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone, and how do reaction conditions influence yield?

The synthesis typically involves oxidation of lansoprazole (a proton pump inhibitor) using peroxides or peracids to form the sulfone derivative. Key steps include:

  • Oxidation : Reaction of lansoprazole with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving >85% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Critical factors : Temperature control during oxidation prevents over-oxidation to N-oxide byproducts. Solvent polarity and reaction time significantly impact purity .

Q. Which analytical techniques are recommended for structural characterization and quantification of this compound in pharmaceutical matrices?

  • HPLC-UV : Utilize a C18 column (e.g., Purospher® STAR RP-18) with mobile phase A (0.1% phosphoric acid) and B (acetonitrile) in gradient mode (25–65% B over 20 min). Detection at 285 nm achieves a limit of quantification (LOQ) of 0.1 µg/mL .
  • LC-MS : Electrospray ionization (ESI+) with m/z 385.36 [M+H]+ for confirmation. Use deuterated internal standards (e.g., d4-lansoprazole sulfone) to enhance accuracy .
  • X-ray crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C–S bond length: 1.76 Å) .

Q. How should researchers evaluate the compound's stability under varying storage conditions?

  • Forced degradation : Expose the compound to 40°C/75% RH (accelerated conditions) and monitor via HPLC. Major degradation products include benzimidazole ring-opened derivatives and des-trifluoroethoxy analogs .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Store in amber glass vials at 2–8°C to prevent sulfone-to-sulfoxide reversion .

Advanced Research Questions

Q. What computational strategies can predict metabolic pathways or enzyme interactions involving this sulfone derivative?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model CYP450-mediated oxidation sites (e.g., B3LYP/6-31G* basis set). Predict major metabolites, such as hydroxylated pyridine derivatives .
  • Molecular docking : Simulate binding affinities with H+/K+-ATPase (PDB ID: 5Y2B). The trifluoroethoxy group shows strong hydrophobic interactions with Phe-226 and Tyr-799 residues .

Q. How can contradictory data in impurity profiling between HPLC and LC-MS be systematically resolved?

  • Hyphenated techniques : Use LC-MS/MS with collision-induced dissociation (CID) to differentiate co-eluting impurities. For example, a degradation product at m/z 327.2 (loss of CF3CH2O–) may overlap with the parent compound in HPLC .
  • Isotopic labeling : Synthesize 13C-labeled analogs to trace fragmentation pathways and validate impurity structures .

Q. What methodologies enable the isolation and structural elucidation of degradation products formed under accelerated stability conditions?

  • Preparative HPLC : Scale up degraded samples using a C18 preparative column (20 mm ID) with isocratic elution (35% acetonitrile/0.1% TFA). Collect fractions for NMR (1H, 13C, and 19F) and high-resolution MS .
  • 2D-NMR : NOESY and HSQC experiments resolve stereochemical ambiguities in degradation products (e.g., distinguishing sulfone vs. sulfoxide configurations) .

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